2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide
Description
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(1-methylindol-5-yl)acetamide |
InChI |
InChI=1S/C23H23N3O4/c1-25-8-6-16-10-18(4-5-19(16)25)24-22(27)14-26-9-7-15-11-20(29-2)21(30-3)12-17(15)13-23(26)28/h4-12H,13-14H2,1-3H3,(H,24,27) |
InChI Key |
RZVWMKMCLLCJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.5 g/mol. The structure features a benzazepine core, which is known for its diverse biological activities, and the presence of dimethoxy groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N2O4 |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide |
| InChI Key | JSLFDCLYVLWPJZ-UHFFFAOYSA-N |
Anticonvulsant Activity
Research indicates that compounds with similar structural features to 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide often exhibit anticonvulsant properties. For instance, studies on benzazepine derivatives have shown their ability to modulate sodium channels and GABA receptors, leading to anticonvulsant effects in animal models .
Case Study: Anticonvulsant Testing
In a study involving various benzazepine derivatives, compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. One derivative demonstrated an effective dose (ED50) of 15.2 mg/kg in the PTZ test, indicating strong anticonvulsant activity . The mechanism was attributed to the modulation of GABAergic systems and sodium channel blockade.
The proposed mechanisms of action for this compound include:
- GABA Receptor Modulation : Interactions with GABA_A receptors may enhance inhibitory neurotransmission.
- Sodium Channel Blockade : Similar to other anticonvulsants, it may inhibit voltage-gated sodium channels, reducing neuronal excitability.
- Neurotransmitter Interaction : The compound may influence various neurotransmitter systems, contributing to its pharmacological profile .
Potential Therapeutic Applications
Given its structural characteristics, this compound has potential applications in:
- Neurology : As an anticonvulsant agent.
- Psychiatry : Possible effects on mood disorders through neurotransmitter modulation.
Further research is necessary to fully elucidate these applications.
Synthesis and Derivative Studies
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide typically involves multi-step reactions that include:
- Formation of the Benzazepine Core : Utilizing dimethoxybenzaldehyde and indole derivatives.
- Acetamide Formation : Reaction with acetic anhydride under controlled conditions.
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Benzazepine Core Formation | Condensation | Dimethoxybenzaldehyde, Indole |
| Acetamide Formation | Acylation | Acetic Anhydride |
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that derivatives of benzazepine compounds exhibit significant anticonvulsant properties. For instance, compounds similar to 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide have been shown to modulate GABA receptors and sodium channels, which are critical in preventing seizures. In vivo studies demonstrated that these compounds could effectively reduce seizure activity in animal models when tested against chemically induced seizures .
Cardiovascular Applications
The synthesis of ivabradine , a drug used to treat heart conditions such as angina pectoris and heart failure, involves intermediates related to this compound. The benzazepine structure contributes to the pharmacological profile necessary for bradycardizing effects, which help in managing heart rate during ischemic events .
Neuroprotective Effects
Research indicates that certain benzazepine derivatives may exert neuroprotective effects by influencing neurotransmitter systems. These compounds have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of a series of benzazepine derivatives in animal models using the maximal electroshock (MES) test. The most potent derivative exhibited an effective dose (ED50) of 15.2 mg/kg, showcasing significant anticonvulsant activity without severe side effects .
Case Study 2: Synthesis and Pharmacological Evaluation
Another significant study focused on synthesizing various benzazepine derivatives for pharmacological evaluation. The synthesized compounds were tested for their ability to inhibit specific receptors associated with cardiovascular diseases. Notably, one derivative showed a promising therapeutic index, indicating its potential for further development into a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | Substituent Variations | Molecular Formula | Molecular Weight | Key Structural Features | Evidence ID |
|---|---|---|---|---|---|
| Target Compound: 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(1-methyl-1H-indol-5-yl)acetamide | — | Not explicitly stated* | ~420 (estimated) | 7,8-Dimethoxybenzazepinone; 1-methylindole-5-yl acetamide | [4], [9] |
| N-(1-benzyl-1H-indol-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide | Benzyl group at indole-4; methyl absent | Not explicitly stated | Not stated | Increased steric bulk due to benzyl; potential for enhanced receptor affinity | [4] |
| 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide | Benzimidazole substituent; isopropyl at position 2 | C25H28N4O4 | 448.5 | Higher lipophilicity; benzimidazole may alter target selectivity | [9] |
| N-(2-(6-chloro-1H-indol-1-yl)ethyl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide | 6-Chloroindole; ethyl linker | Not explicitly stated | Not stated | Chlorine enhances metabolic stability; ethyl linker may reduce membrane permeability | [10] |
| 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2-phenylethyl)acetamide | Phenylethyl group instead of indole | C22H24N2O4 | 380.4 | Simplified structure; phenylethyl may improve hydrophobic interactions | [11] |
| 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | 5-Methoxyindole; dimethylamide | C13H14N2O3 | 246.3 | Reduced hydrogen-bonding capacity; lower molecular weight | [12] |
*Molecular formula of the target compound can be inferred as approximately C25H25N3O5 based on analogs.
Structural and Functional Insights
Core Modifications
- Benzazepinone vs. The isopropyl group on benzimidazole increases lipophilicity (clogP ~3.5 estimated), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Indole vs. Phenylethyl : The phenylethyl-substituted analog () lacks the indole’s hydrogen-bonding capability, which could diminish interactions with polar residues in target proteins. However, its lower molecular weight (380.4 vs. ~420) may improve bioavailability .
Substituent Effects
- Methoxy Groups : The 7,8-dimethoxy configuration in the target compound and its analogs (e.g., –11) likely enhances electron-donating effects, stabilizing interactions with aromatic residues in binding sites.
- Chlorine vs. Methyl : The 6-chloroindole derivative () may exhibit slower hepatic clearance due to chlorine’s metabolic resistance, whereas the 1-methyl group in the target compound balances steric hindrance and metabolic stability .
Preparation Methods
Amidation and Cyclization
-
Amidation : Reacting 3,4-dimethoxy-phenylacetic acid with aminoacetaldehyde dimethyl acetal in toluene (2.5-fold solvent volume relative to the acid) catalyzed by boric acid yields N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (V). This step avoids aqueous conditions to prevent hydrolysis, achieving >99% conversion.
-
Ring Closure : Treating compound V with methanesulfonic acid (7-fold excess relative to the starting acid) under anhydrous conditions at 20–25°C induces cyclization. The reaction proceeds via intramolecular nucleophilic attack, forming the benzazepine core with 75–85% yield and 99.0–99.5% HPLC purity.
Key Parameters
| Step | Solvent | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Amidation | Toluene | Boric acid | Reflux | >99% | >99% |
| Cyclization | Methanesulfonic acid | – | 20–25°C | 75–85% | 99.0–99.5% |
Preparation of 1-Methyl-1H-Indol-5-Amine
The indole moiety is synthesized via Fischer indole synthesis or alkylation of indol-5-amine .
Fischer Indole Synthesis
-
Phenylhydrazine Formation : Condensation of 4-nitrophenylhydrazine with a ketone (e.g., acetone) under acidic conditions generates the corresponding hydrazone.
-
Cyclization : Thermal rearrangement in polyphosphoric acid yields 5-nitroindole , which is reduced to 5-aminoindole using hydrogenation (H₂/Pd-C).
-
N-Methylation : Treating 5-aminoindole with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF affords 1-methyl-1H-indol-5-amine (CAS 102308-97-4).
Analytical Data
-
Melting Point : 102°C
-
Molecular Weight : 146.19 g/mol
-
¹H NMR (CDCl₃) : δ 7.15 (d, J=8.4 Hz, 1H), 6.93 (s, 1H), 6.42 (d, J=8.4 Hz, 1H), 3.72 (s, 3H), 3.40 (br s, 2H).
Acetamide Coupling
The final step involves conjugating the benzazepine core with the indole derivative via amide bond formation.
Activation of the Benzazepine Carboxylic Acid
-
Carboxylic Acid Derivatization : Treating 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with thionyl chloride (SOCl₂) converts the ketone to the corresponding acid chloride. Alternatively, 1,1-carbonyldiimidazole (CDI) in acetonitrile with pyridine activates the acid as an acylimidazole intermediate.
Amide Bond Formation
-
Nucleophilic Substitution : Reacting the activated benzazepine with 1-methyl-1H-indol-5-amine in anhydrous acetonitrile at 0–5°C for 12 hours yields the target acetamide. CDI-mediated coupling minimizes side reactions, achieving 70–80% yield.
-
Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (4:1) to attain >98% purity.
Reaction Scheme
Optimized Conditions
-
Coupling Agent : CDI (1.2 equiv)
-
Solvent : Acetonitrile
-
Temperature : 0–5°C
-
Reaction Time : 12 hours
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time = 12.3 min, purity >98%.
Challenges and Mitigation Strategies
-
Byproduct Formation : Residual dimethyl acetal in the benzazepine synthesis can lead to ester impurities. This is addressed by rigorous solvent evaporation and washing with cold diethyl ether.
-
Indole N-Methylation Selectivity : Over-alkylation is prevented by using controlled stoichiometry of methyl iodide (1.1 equiv) and monitoring via TLC.
-
Amide Hydrolysis : Anhydrous conditions during coupling and low-temperature workup preserve the acetamide bond integrity .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Use carbodiimides (e.g., EDC/HOBt) to link the benzazepine and indole moieties via the acetamide bridge .
- Protection/deprotection : Methoxy groups may require temporary protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during synthesis .
- Optimization : Precise control of temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., DMF for solubility) is critical. Reaction progress should be monitored via TLC or HPLC to minimize by-products .
Q. How should researchers validate the compound’s structural integrity post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Confirm methoxy groups (δ 3.7–4.0 ppm in H NMR) and indole/benzazepine aromatic protons (δ 6.5–8.0 ppm). C NMR can verify carbonyl signals (~170 ppm for the acetamide) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact mass (CHNO, theoretical [M+H] = 406.176). Fragmentation patterns can confirm the indole-benzazepine linkage .
- X-ray crystallography : If crystalline, this provides definitive proof of stereochemistry and bond connectivity .
Intermediate Research Questions
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinases or receptors (e.g., serotonin receptors due to the indole moiety) using fluorescence-based or radiometric assays. IC values should be calculated with dose-response curves .
- Cellular viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HCT-116 or MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis .
Q. How can solubility and stability challenges be addressed during biological testing?
- Solubility : Use co-solvents like DMSO (<1% v/v) or surfactants (e.g., Tween-80) in PBS. For low aqueous solubility, nanoformulation (e.g., liposomes) may improve bioavailability .
- Stability : Conduct stability studies in PBS and cell culture media (37°C, 5% CO) over 24–72 hours. LC-MS can detect degradation products (e.g., hydrolysis of the acetamide bond) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Substituent modification : Systematically vary methoxy groups (positions 7/8) and indole substituents (e.g., replace N-methyl with bulkier groups). Compare activity in enzyme assays to identify pharmacophores .
- Scaffold hopping : Replace the benzazepine core with tetrazole or oxadiazole rings to assess impact on target binding .
Q. What strategies resolve contradictory data between in vitro and in vivo efficacy?
Q. How can researchers identify off-target effects or toxicity mechanisms?
- Proteome-wide screening : Use affinity chromatography coupled with MS to identify unintended protein binders .
- Transcriptomic analysis : RNA-seq or qPCR arrays can reveal pathways affected by chronic exposure (e.g., oxidative stress markers like NRF2) .
Data Analysis & Validation
Q. What statistical methods are appropriate for dose-response studies?
Q. How should researchers address batch-to-batch variability in synthesis?
- Quality control (QC) protocols : Standardize HPLC purity thresholds (>95%) and NMR spectral matching. Implement orthogonal purification methods (e.g., column chromatography followed by recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
